molecular formula C6H7ClF3NO B1458883 2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine hydrochloride CAS No. 65686-91-1

2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine hydrochloride

Cat. No. B1458883
CAS RN: 65686-91-1
M. Wt: 201.57 g/mol
InChI Key: DISUAXNVCVWUGH-UHFFFAOYSA-N
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Description

The compound “2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine hydrochloride” is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains an amine group (-NH2) and a trifluoroethyl group (C2H2F3), which could impart unique chemical properties to the molecule.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring, a trifluoroethyl group, and an amine group. The electron-rich furan ring might participate in electrophilic aromatic substitution reactions, while the amine group could engage in reactions typical of amines, such as acid-base reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The furan ring, being aromatic, might undergo electrophilic aromatic substitution. The amine group could react with acids to form ammonium salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amine group and the aromatic furan ring could impact properties like solubility, melting point, boiling point, and others .

Scientific Research Applications

Synthesis and Chiral Building Blocks

The asymmetric synthesis of both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine from 2,2,2-trifluoro-1-furan-2-yl-ethanone has been explored for its significant role as a chiral building block. Through the selective conversion into oximes and subsequent catalyzed reduction, high enantiomeric excesses (up to 88%) were achieved, facilitating the synthesis of both enantiomers of 3,3,3-trifluoroalanine with high yields (91–93%). This process underscores the compound's utility in asymmetric synthesis and as a precursor for further chemical transformations (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Novel Trifluoromethylated Compounds

The synthesis of novel trifluoromethylated β-acetal-diols showcases the compound's versatility in creating structurally diverse molecules. From the reaction of specific precursors with sodium azide, a range of new compounds was synthesized, demonstrating the synthetic potential of trifluoromethylated β-acetal-diols. This work highlights the application of 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-amine hydrochloride in the development of new molecules with potential applications in materials science and pharmaceuticals (Zanatta et al., 2001).

Material Science Applications

In the realm of material science, the electrochemical polymerization of related furan compounds has been investigated for enhancing the capacitance properties of polymers. This study underscores the potential of furan derivatives in the development of new materials with enhanced electrical properties, applicable in energy storage and electronics. The specific capacitance and cycling stability improvements offer insights into the tailored use of furan-based compounds for advanced material applications (Mo et al., 2015).

Antibacterial Activity

The design and synthesis of derivatives incorporating 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-amine hydrochloride have also been explored for their antibacterial activity. This research highlights the compound's potential as a scaffold for developing new antibacterial agents, expanding the utility of furan derivatives in medicinal chemistry. The novel synthesis approach and subsequent biological evaluation underscore the compound's relevance in the search for new therapeutic agents (Reddy & Prasad, 2021).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid any potential hazards .

Future Directions

The future research directions involving this compound could be vast and would depend on its potential applications. It could be explored for use in various fields like medicinal chemistry, materials science, or synthetic organic chemistry, among others .

properties

IUPAC Name

2,2,2-trifluoro-1-(furan-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3NO.ClH/c7-6(8,9)5(10)4-2-1-3-11-4;/h1-3,5H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISUAXNVCVWUGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-amine hydrochloride

CAS RN

65686-91-1
Record name 2-Furanmethanamine, α-(trifluoromethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65686-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-trifluoro-1-(furan-2-yl)ethan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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